Cas no 1805409-21-5 (2,6-Bis(trifluoromethyl)-3-hydroxybenzenesulfonyl chloride)
2,6-Bis(trifluoromethyl)-3-hydroxybenzenesulfonyl chloride Chemical and Physical Properties
Names and Identifiers
-
- 2,6-Bis(trifluoromethyl)-3-hydroxybenzenesulfonyl chloride
-
- Inchi: 1S/C8H3ClF6O3S/c9-19(17,18)6-3(7(10,11)12)1-2-4(16)5(6)8(13,14)15/h1-2,16H
- InChI Key: DPVLGRLRLQFLIY-UHFFFAOYSA-N
- SMILES: ClS(C1C(C(F)(F)F)=CC=C(C=1C(F)(F)F)O)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 19
- Rotatable Bond Count: 1
- Complexity: 425
- XLogP3: 3.4
- Topological Polar Surface Area: 62.8
2,6-Bis(trifluoromethyl)-3-hydroxybenzenesulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A014003807-1g |
2,6-Bis(trifluoromethyl)-3-hydroxybenzenesulfonyl chloride |
1805409-21-5 | 97% | 1g |
1,475.10 USD | 2021-06-22 |
2,6-Bis(trifluoromethyl)-3-hydroxybenzenesulfonyl chloride Related Literature
-
Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
-
Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
-
Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
-
Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
Additional information on 2,6-Bis(trifluoromethyl)-3-hydroxybenzenesulfonyl chloride
Recent Advances in the Application of 2,6-Bis(trifluoromethyl)-3-hydroxybenzenesulfonyl chloride (CAS: 1805409-21-5) in Chemical Biology and Pharmaceutical Research
The compound 2,6-Bis(trifluoromethyl)-3-hydroxybenzenesulfonyl chloride (CAS: 1805409-21-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This sulfonyl chloride derivative, characterized by its trifluoromethyl and hydroxy functional groups, exhibits unique reactivity and potential applications in drug discovery and chemical biology. Recent studies have explored its utility as a versatile building block for the synthesis of biologically active molecules, particularly in the development of enzyme inhibitors and covalent protein modifiers.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of 2,6-Bis(trifluoromethyl)-3-hydroxybenzenesulfonyl chloride in the synthesis of novel sulfonamide-based inhibitors targeting carbonic anhydrase isoforms. The researchers highlighted the compound's ability to introduce both hydrophobic (trifluoromethyl) and hydrophilic (hydroxy) moieties, which contributed to improved binding affinity and selectivity. The study reported IC50 values in the low nanomolar range for several synthesized derivatives, suggesting promising therapeutic potential for conditions such as glaucoma and cancer.
In parallel research, the compound's reactivity has been exploited in chemical proteomics applications. A recent Nature Chemical Biology publication detailed its use as a covalent probe for mapping nucleophilic residues in protein binding sites. The electron-withdrawing trifluoromethyl groups were found to enhance the electrophilicity of the sulfonyl chloride moiety, enabling efficient labeling of lysine and tyrosine residues under physiological conditions. This application opens new avenues for target identification and mechanism-of-action studies in drug discovery.
The synthetic utility of 1805409-21-5 has also been demonstrated in materials science applications. A 2024 ACS Applied Materials & Interfaces report described its incorporation into polymer backbones to create sulfonated materials with enhanced proton conductivity. The unique combination of trifluoromethyl groups and sulfonyl chloride functionality allowed for precise control over polymer properties, making these materials potentially valuable for fuel cell membranes and other energy-related applications.
From a safety and handling perspective, recent studies have provided updated guidelines for working with 2,6-Bis(trifluoromethyl)-3-hydroxybenzenesulfonyl chloride. The compound's moisture sensitivity and potential for exothermic reactions during large-scale operations have been carefully characterized, leading to improved protocols for storage and handling in industrial settings. These developments are particularly relevant as the compound sees increasing use in pharmaceutical manufacturing processes.
Looking forward, the unique properties of 1805409-21-5 continue to inspire innovative applications across multiple disciplines. Current research directions include its use in the development of targeted protein degraders (PROTACs) and as a key intermediate in the synthesis of fluorinated analogs of biologically active compounds. The compound's versatility and the growing understanding of its reactivity patterns suggest that it will remain an important tool in chemical biology and medicinal chemistry research for years to come.
1805409-21-5 (2,6-Bis(trifluoromethyl)-3-hydroxybenzenesulfonyl chloride) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)